molecular formula C16H16 B14309505 1-Ethyl-9,10-dihydrophenanthrene CAS No. 113923-21-0

1-Ethyl-9,10-dihydrophenanthrene

Cat. No.: B14309505
CAS No.: 113923-21-0
M. Wt: 208.30 g/mol
InChI Key: ZGQCZVZJMCQRFW-UHFFFAOYSA-N
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Description

1-Ethyl-9,10-dihydrophenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of phenanthrene, characterized by the addition of an ethyl group at the first position and the saturation of the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-9,10-dihydrophenanthrene can be synthesized through several methods. One common approach involves the palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. This method allows for the formation of the desired compound with high efficiency and selectivity . Another method involves the use of phosphite ester and xenyl-2-butenoic acid ethyl ester derivatives, which undergo a series of reactions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of industrial catalysts such as NiMo/Al2O3-USY has been reported to facilitate the hydrocracking of related compounds, leading to the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid is commonly used for oxidation reactions.

    Reduction: Hydrogen gas and raney nickel are typical reagents for reduction.

    Substitution: Bromine is often used for electrophilic halogenation.

Major Products Formed

    Oxidation: Phenanthrenequinone

    Reduction: 9,10-Dihydrophenanthrene

    Substitution: Halogenated phenanthrene derivatives

Mechanism of Action

The mechanism of action of 1-ethyl-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, its derivatives can conjugate with reduced glutathione, regulating the activity of certain enzymes and preventing neurodegeneration . The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing its biological activity.

Comparison with Similar Compounds

1-Ethyl-9,10-dihydrophenanthrene can be compared with other similar compounds, such as:

    Phenanthrene: The parent compound, which lacks the ethyl group and the saturated 9 and 10 positions.

    9,10-Dihydrophenanthrene: Similar in structure but without the ethyl group.

    Phenanthrenequinone: An oxidized derivative of phenanthrene.

Uniqueness

This compound is unique due to the presence of the ethyl group and the saturated 9 and 10 positions, which confer distinct chemical and biological properties compared to its analogs.

List of Similar Compounds

  • Phenanthrene
  • 9,10-Dihydrophenanthrene
  • Phenanthrenequinone

Properties

CAS No.

113923-21-0

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

1-ethyl-9,10-dihydrophenanthrene

InChI

InChI=1S/C16H16/c1-2-12-7-5-9-16-14-8-4-3-6-13(14)10-11-15(12)16/h3-9H,2,10-11H2,1H3

InChI Key

ZGQCZVZJMCQRFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCC3=CC=CC=C3C2=CC=C1

Origin of Product

United States

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